molecular formula C8H7F4N B1629244 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 62158-94-5

4-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B1629244
CAS No.: 62158-94-5
M. Wt: 193.14 g/mol
InChI Key: IEMLJLKAVLLPJU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H7F4N . It has a molecular weight of 193.14 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Environmental Monitoring and Epidemiology

Studies have developed high-throughput methods for measuring trace levels of PFCs in human serum and milk, indicating their widespread environmental presence and the importance of monitoring human exposure to these compounds. Automated solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry has been used for this purpose, suitable for large epidemiological studies to assess exposure levels and potential health impacts (Kuklenyik et al., 2004).

Industrial and Consumer Product Safety

Research on the distribution and effects of PFCs, including those related to fluorochemical plants, contributes to understanding the environmental impact of industrial activities and the safety of consumer products. Studies examining the serum levels of PFCs among residents living near fluorochemical plants or in various countries help identify exposure pathways and inform regulatory and safety guidelines for the use of fluorochemicals in products (Kannan et al., 2004).

Health and Toxicology

The potential health effects of fluorochemical exposure, including toxicology and pharmacokinetics, are critical areas of research. Studies have evaluated the half-lives of serum elimination of PFCs in humans, providing insight into their persistence in the human body and informing risk assessments and medical monitoring for exposed populations (Olsen et al., 2007).

Medical Applications and Biomarker Development

Research has also focused on identifying biomarkers of exposure to fluorochemicals in humans, which is essential for diagnosing exposure and understanding the metabolic pathways of these compounds. This includes identifying unique metabolites and using advanced analytical techniques to detect them in human biological samples, contributing to the development of medical diagnostics and treatment strategies for exposure-related health effects (Dagnino et al., 2016).

Safety and Hazards

The compound is classified as Acute Toxicity (Oral) Category 4, indicating that it is harmful if swallowed . Precautionary measures include washing all exposed external body areas thoroughly after handling and not eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor and rinse the mouth .

Properties

IUPAC Name

4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMLJLKAVLLPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612464
Record name 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-94-5
Record name 4-Fluoro-N-(2,2,2-trifluoroethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62158-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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